α3β4 Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Sub-Nanomolar Potency vs. Representative Benzamide-Derived nAChR Antagonists
N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide exhibits exceptionally potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR), with an IC50 value of 1.8 nM in a functional 86Rb+ efflux assay [1]. This potency substantially exceeds that of several structurally characterized benzamide-derived nAChR modulators. For comparison, the benzamide compound LMA10203 (a 2-fluoro benzamide analogue) antagonizes acetylcholine-induced currents with an IC50 of 8.07 μM, while LMA10227 and LMA10228 show IC50 values of 28.4 μM and 39.3 μM, respectively [2]. Another benzamide derivative, compound 1 (4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide), inhibits human α4β2 nAChR activity with an IC50 of 6.0 μM [3]. The target compound thus demonstrates approximately 4,500-fold greater potency than LMA10203 and >3,300-fold greater potency than compound 1 in nAChR antagonism, albeit across different nAChR subtypes.
| Evidence Dimension | nAChR antagonism potency (IC50) |
|---|---|
| Target Compound Data | 1.8 nM (α3β4 nAChR, 86Rb+ efflux) |
| Comparator Or Baseline | LMA10203: 8.07 μM (8,070 nM) on acetylcholine-induced currents; LMA10227: 28.4 μM; LMA10228: 39.3 μM; Compound 1: 6.0 μM on α4β2 nAChR |
| Quantified Difference | ~4,500-fold more potent than LMA10203; >3,300-fold more potent than Compound 1 |
| Conditions | Human α3β4 nAChR expressed in SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux (liquid scintillation counting) |
Why This Matters
This sub-nanomolar α3β4 nAChR antagonist activity enables investigators to achieve robust receptor blockade at low concentrations, minimizing off-target effects and compound consumption in mechanistic and screening studies.
- [1] EcoDrugPlus. N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide. Bioactivity: Antagonist activity at alpha3beta4 nAChR. Compound ID: 2126094. https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094 View Source
- [2] Bourdin V, et al. Pharmacological profile of zacopride and new quaternarized fluorobenzamide analogues on mammalian α7 nicotinic acetylcholine receptor. Bioorg Med Chem Lett. 2015; 25(9): 1884-1888. doi:10.1016/j.bmcl.2015.03.043 View Source
- [3] Yi B, et al. Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: pharmacophore modeling and structure-activity relationship studies. Bioorg Med Chem. 2013; 21(15): 4730-4743. doi:10.1016/j.bmc.2013.05.023 View Source
